

Navigating the Physicochemical Landscape of 1-Chloroethyl Isopropyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Chloroethyl Isopropyl Carbonate*

Cat. No.: *B1631337*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl Isopropyl Carbonate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its thermodynamic and kinetic properties is crucial for process optimization, safety assessment, and ensuring the quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the available physicochemical data for **1-Chloroethyl Isopropyl Carbonate**. While specific experimental thermodynamic and kinetic data for this compound are not extensively reported in publicly accessible literature, this document outlines the established methodologies for determining these crucial parameters, drawing parallels with studies on similar organic carbonates. The guide also includes a detailed experimental protocol for its synthesis and proposes workflows for its thermodynamic and kinetic characterization.

Physicochemical Properties

1-Chloroethyl Isopropyl Carbonate is a clear, colorless to light yellow liquid. A summary of its known physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_6H_{11}ClO_3$	[1] [2]
Molecular Weight	166.60 g/mol	[1]
Density	1.085 g/cm ³ at 20 °C	[1]
Boiling Point	170 °C at 105 Pa	[1]
Melting Point	-80 °C	[1]
Flash Point	59 °C	[1]
Solubility	Soluble in common organic solvents (toluene, acetone, THF); not soluble in water.	[1]
Purity	≥ 98.5%	[1]

Table 1: Physicochemical Properties of **1-Chloroethyl Isopropyl Carbonate**

Thermodynamic Data

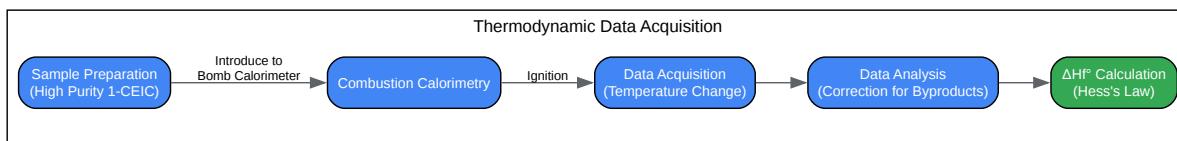
Specific, experimentally determined thermodynamic data for **1-Chloroethyl Isopropyl Carbonate**, such as the standard enthalpy of formation (ΔH_f°), Gibbs free energy of formation (ΔG_f°), and standard entropy (S°), are not readily available in the current literature. However, established methods for organic carbonates can be employed to determine these values.

Proposed Thermodynamic Data

Table 2 presents a template for the key thermodynamic parameters that should be determined for **1-Chloroethyl Isopropyl Carbonate** to facilitate process modeling and safety analysis.

Thermodynamic Parameter	Symbol	Proposed Value (Hypothetical)	Unit
Standard Enthalpy of Formation (liquid)	$\Delta H_f^\circ(l)$	-	kJ/mol
Standard Gibbs Free Energy of Formation (liquid)	$\Delta G_f^\circ(l)$	-	kJ/mol
Standard Molar Entropy (liquid)	$S^\circ(l)$	-	J/(mol·K)
Heat Capacity (liquid)	$C_p(l)$	-	J/(mol·K)

Table 2: Key Thermodynamic Parameters for **1-Chloroethyl Isopropyl Carbonate**


Experimental Protocol for Determining Standard Enthalpy of Formation

The standard enthalpy of formation can be determined using combustion calorimetry. This technique involves the complete combustion of the compound in a high-pressure oxygen atmosphere within a calorimeter.

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity **1-Chloroethyl Isopropyl Carbonate** is placed in a crucible within a combustion bomb.
- Calorimeter Setup: The combustion bomb is filled with high-purity oxygen (typically 30 atm) and placed in a calorimeter containing a known mass of water.
- Combustion: The sample is ignited, and the temperature change of the calorimeter system is meticulously recorded.
- Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of formation of byproducts (e.g., HCl from the chlorine atom).

- Calculation of ΔH_f° : The standard enthalpy of formation is then calculated using Hess's law, based on the standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HCl).

[Click to download full resolution via product page](#)

Caption: Workflow for determining the standard enthalpy of formation.

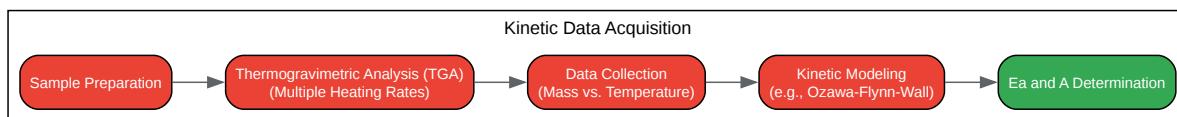
Kinetic Data

Kinetic data, such as activation energy (E_a) and the pre-exponential factor (A) for decomposition or other relevant reactions, are vital for understanding the stability and reactivity of **1-Chloroethyl Isopropyl Carbonate**.

Proposed Kinetic Data

Table 3 outlines the essential kinetic parameters that should be investigated for the thermal decomposition of **1-Chloroethyl Isopropyl Carbonate**.

Kinetic Parameter	Symbol	Proposed Value (Hypothetical)	Unit
Activation Energy	E_a	-	kJ/mol
Pre-exponential Factor	A	-	s^{-1}
Reaction Order	n	-	-


Table 3: Key Kinetic Parameters for Thermal Decomposition

Experimental Protocol for Determining Thermal Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a widely used technique to study the thermal stability and decomposition kinetics of materials.

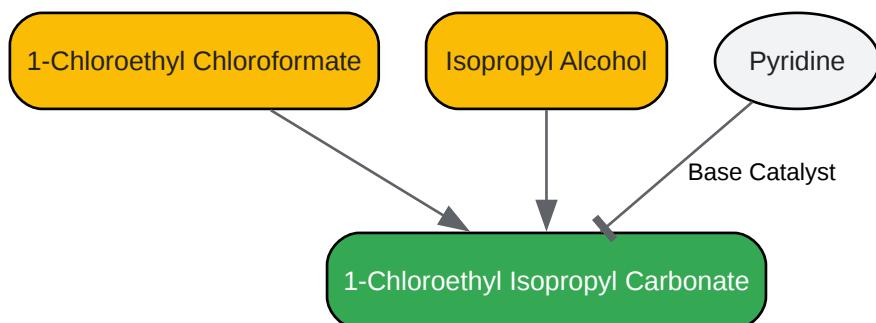
Methodology:

- Sample Preparation: A small, accurately weighed sample of **1-Chloroethyl Isopropyl Carbonate** is placed in a TGA sample pan.
- TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
- Data Collection: A thermogram (mass vs. temperature) is generated.
- Kinetic Analysis: The activation energy and pre-exponential factor can be determined from the TGA data using various methods, such as the Ozawa-Flynn-Wall method or the Kissinger method, which analyze the shift in the decomposition temperature with different heating rates.

[Click to download full resolution via product page](#)

Caption: Workflow for determining thermal decomposition kinetics.

Synthesis Protocol


1-Chloroethyl Isopropyl Carbonate is typically synthesized via the reaction of 1-chloroethyl chloroformate with isopropyl alcohol in the presence of a base.

Materials:

- 1-Chloroethyl chloroformate
- Isopropyl alcohol
- Pyridine
- Ethyl acetate
- Brine
- Sodium sulfate

Procedure:

- A solution of isopropyl alcohol and pyridine is cooled in a dry ice/acetone bath.
- 1-Chloroethyl chloroformate is added slowly to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The mixture is concentrated under reduced pressure.
- The residue is dissolved in ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **1-Chloroethyl Isopropyl Carbonate**.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **1-Chloroethyl Isopropyl Carbonate**.

Conclusion

While specific, publicly available thermodynamic and kinetic data for **1-Chloroethyl Isopropyl Carbonate** are limited, this guide provides a framework for its characterization based on established scientific principles and methodologies applied to similar compounds. The outlined experimental protocols for synthesis, thermodynamic analysis via combustion calorimetry, and kinetic analysis using thermogravimetric analysis offer a clear path for researchers and drug development professionals to obtain the critical data necessary for robust process development, safety assessment, and quality control. The generation of such data will be invaluable to the pharmaceutical industry for the efficient and safe utilization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic carbonates: experiment and ab initio calculations for prediction of thermochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Navigating the Physicochemical Landscape of 1-Chloroethyl Isopropyl Carbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631337#thermodynamic-and-kinetic-data-for-1-chloroethyl-isopropyl-carbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com